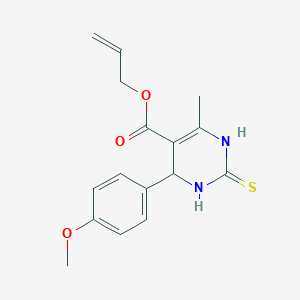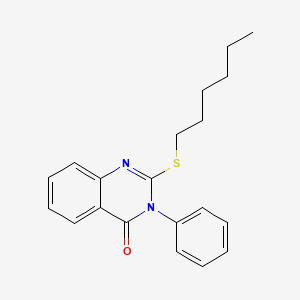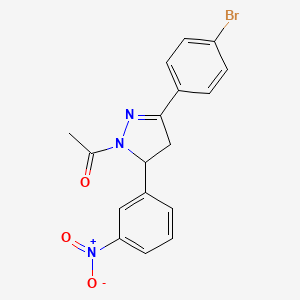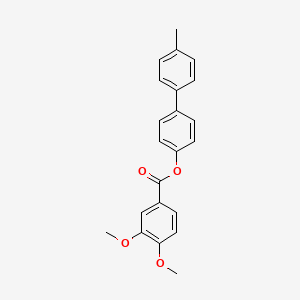
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-1,3-benzoxazol-2-yl)-N'-(2-chlorophenyl)urea, commonly known as BRU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRU is a synthetic compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, BRU has been found to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
BRU has been found to have various biochemical and physiological effects in different organisms. The compound has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been found to affect the activity of specific enzymes in the target organism.
Vorteile Und Einschränkungen Für Laborexperimente
BRU has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. Therefore, appropriate safety measures should be taken during the handling and use of BRU in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on BRU. One potential direction is to investigate the compound's potential use as an insecticide and herbicide. Another direction is to explore the compound's potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of new derivatives of BRU may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, BRU is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized through a series of chemical reactions and has been found to exhibit anticancer, antifungal, and antibacterial activities. The mechanism of action of BRU is not well understood, but it is believed to act by inhibiting the activity of specific enzymes in the target organism. The compound has several advantages for lab experiments, including its synthetic nature, high purity, and ease of handling. However, the compound has some limitations, including its potential toxicity and limited solubility in water. There are several future directions for the research on BRU, including investigating the compound's potential use as an insecticide and herbicide and exploring its potential therapeutic applications in other scientific research fields.
Synthesemethoden
BRU is synthesized through a series of chemical reactions that involve the condensation of 2-chloroaniline and 6-bromo-2-aminobenzoxazole in the presence of a suitable catalyst. The resulting intermediate is then treated with phosgene to form the final product, BRU. The synthesis method of BRU has been optimized to produce high yields of the compound, and the purity of the product has been confirmed through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
BRU has been found to exhibit potential therapeutic applications in various scientific research fields. The compound has been studied for its anticancer, antifungal, and antibacterial activities. In addition, BRU has been found to possess anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as an insecticide and herbicide.
Eigenschaften
IUPAC Name |
1-(6-bromo-1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2/c15-8-5-6-11-12(7-8)21-14(18-11)19-13(20)17-10-4-2-1-3-9(10)16/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRWCYJEUGNIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC3=C(O2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B5237154.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5237161.png)

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)
![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)


![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)

